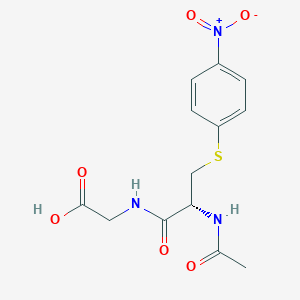

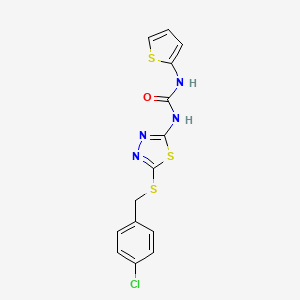

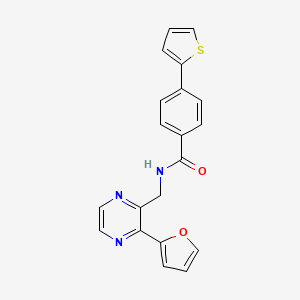

N-Acetyl-S-(4-nitrophenyl)cysteinylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-S-(4-nitrophenyl)cysteinylglycine, commonly known as Ac-Phe-Cys-SNOG, is a peptide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

S-N Transfer and Dual Acetylation

Research has shown that acetyl phosphate or p-nitrophenyl acetate can acetylate specific cysteine residues in enzymes like 3-phosphoglyceraldehyde dehydrogenase, leading to an active acetyl-enzyme compound. This acetylation and subsequent migration of the acetyl group to a lysine residue highlight the biochemical applications of acetylation processes in enzyme activity regulation (Park, Agnello, & Mathew, 1966).

Water-Soluble Protein Reagents

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts have been prepared and utilized for selective modification of tryptophan and cysteine residues in proteins. This demonstrates the utility of such compounds in protein chemistry, particularly in the selective modification of amino acids (Horton & Tucker, 1970).

Enzymatic Characterization and Acetylation

Studies on the acetylation of 3-phosphoglyceraldehyde dehydrogenase by acetyl phosphate or p-nitrophenyl acetate reveal insights into enzyme active center motifs and their modulation by acetylation, affecting enzyme activity and binding to coenzymes. This underscores the role of acetylation in enzyme regulation and the study of enzyme mechanisms (Park, Shaw, Mathew, & Meriwether, 1970).

Synthesis and Structural Studies

Research into the synthesis of compounds like N-acetyl-3-butanoyltetramic acid, which involves reactions similar to those that might be used in the synthesis of N-Acetyl-S-(4-nitrophenyl)cysteinylglycine, offers insights into the chemical synthesis and structural analysis of complex organic molecules. These studies can inform the preparation and characterization of biochemically relevant compounds (Berkley, Markopoulos, & Markopoulou, 1994).

Site-Specific Proteolysis of Ion Channels

The development of methods for site-specific proteolysis of proteins in living cells using unnatural amino acids demonstrates the application of specialized compounds in molecular biology and biochemistry for studying protein function and structure (England, Lester, Davidson, & Dougherty, 1997).

Eigenschaften

IUPAC Name |

2-[[(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6S/c1-8(17)15-11(13(20)14-6-12(18)19)7-23-10-4-2-9(3-5-10)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,20)(H,15,17)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYTZXHLNVVKRI-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(4-nitrophenyl)cysteinylglycine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

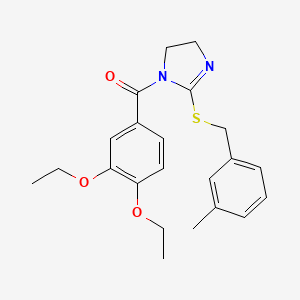

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)

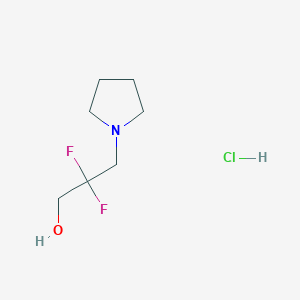

![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)

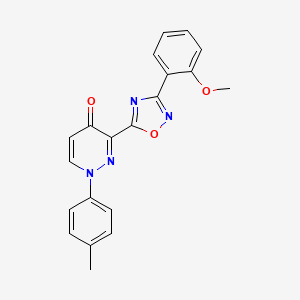

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)